molecular formula C17H26O3 B11116133 methyl [(8aS)-2,5,5,8a-tetramethyl-3-oxo-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]acetate

methyl [(8aS)-2,5,5,8a-tetramethyl-3-oxo-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]acetate

Cat. No.: B11116133
M. Wt: 278.4 g/mol
InChI Key: YTAQULCZDXWXPY-FBMWCMRBSA-N
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Description

Methyl [(8aS)-2,5,5,8a-tetramethyl-3-oxo-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]acetate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This particular compound is characterized by its complex structure, which includes multiple methyl groups and a naphthalene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(8aS)-2,5,5,8a-tetramethyl-3-oxo-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]acetate typically involves esterification reactions. One common method is the reaction of the corresponding carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and purification techniques such as distillation and crystallization ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl [(8aS)-2,5,5,8a-tetramethyl-3-oxo-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl [(8aS)-2,5,5,8a-tetramethyl-3-oxo-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]acetate has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.

Mechanism of Action

The mechanism of action of methyl [(8aS)-2,5,5,8a-tetramethyl-3-oxo-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may interact with biological pathways. The exact molecular targets and pathways depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl acetate: A simpler ester with a similar functional group.

    Ethyl [(8aS)-2,5,5,8a-tetramethyl-3-oxo-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]acetate: An ester with an ethyl group instead of a methyl group.

    Methyl benzoate: Another ester with a different aromatic ring system.

Uniqueness

Methyl [(8aS)-2,5,5,8a-tetramethyl-3-oxo-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]acetate is unique due to its specific naphthalene ring system and multiple methyl groups, which confer distinct chemical and physical properties compared to simpler esters.

Properties

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

methyl 2-[(8aS)-2,5,5,8a-tetramethyl-3-oxo-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl]acetate

InChI

InChI=1S/C17H26O3/c1-11-12(9-15(19)20-5)17(4)8-6-7-16(2,3)14(17)10-13(11)18/h14H,6-10H2,1-5H3/t14?,17-/m1/s1

InChI Key

YTAQULCZDXWXPY-FBMWCMRBSA-N

Isomeric SMILES

CC1=C([C@]2(CCCC(C2CC1=O)(C)C)C)CC(=O)OC

Canonical SMILES

CC1=C(C2(CCCC(C2CC1=O)(C)C)C)CC(=O)OC

Origin of Product

United States

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